REACTION_CXSMILES
|
N.C(OCC)C.C([S:14][C:15]1[C:16](=[O:30])[CH:17]=[C:18]([S:22]CC2C=CC=CC=2)[C:19](=[O:21])[CH:20]=1)C1C=CC=CC=1.[Na]>C(O)C>[SH:14][C:15]1[CH:20]=[C:19]([OH:21])[C:18]([SH:22])=[CH:17][C:16]=1[OH:30] |^1:30|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
2,5-dibenzylmercapto-p-benzoquinone
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)SC=1C(C=C(C(C1)=O)SCC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
5.9 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
After stirring for an additional 2.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added portionwise with efficient stirring
|
Type
|
CUSTOM
|
Details
|
the ammonia was evaporated
|
Type
|
ADDITION
|
Details
|
Water (170 ml) was added to the reaction product and it
|
Type
|
EXTRACTION
|
Details
|
was extracted with 2×30 ml of ether
|
Type
|
EXTRACTION
|
Details
|
extracted with 3×80 ml of ether
|
Type
|
CUSTOM
|
Details
|
The ether extracts were collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
CUSTOM
|
Details
|
leaving a fluffy light
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
|
Smiles
|
SC1=C(C=C(C(=C1)O)S)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |